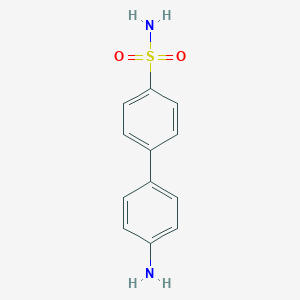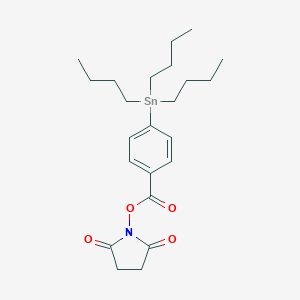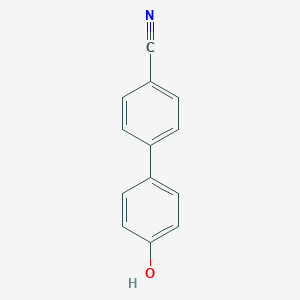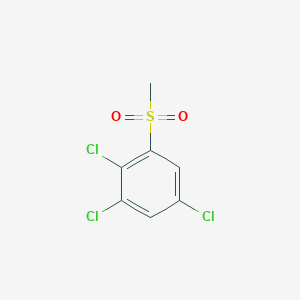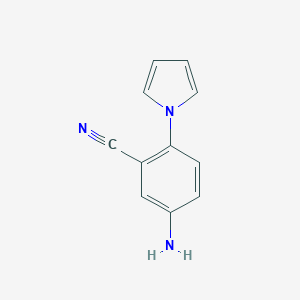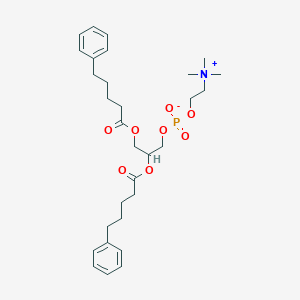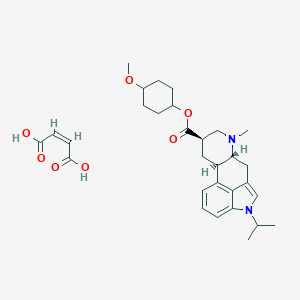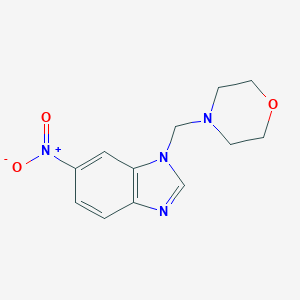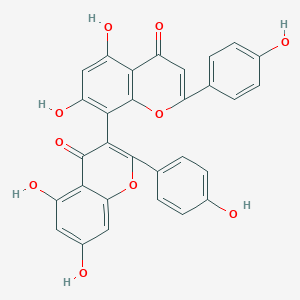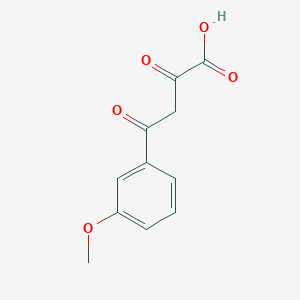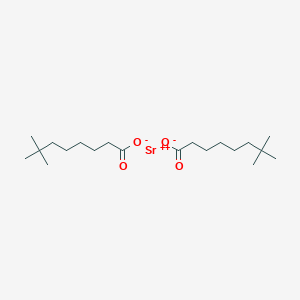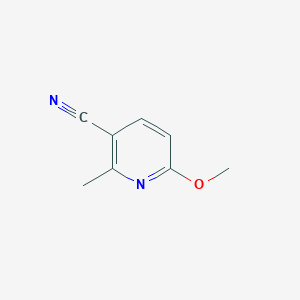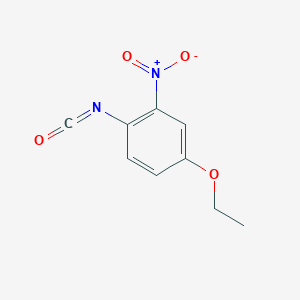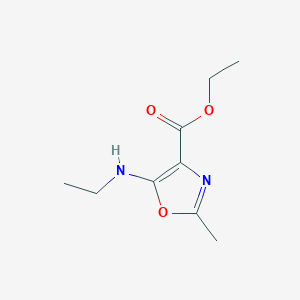
Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate, also known as EEMC, is a chemical compound with potential applications in scientific research. This compound belongs to the oxazole family and has been found to possess interesting biological properties that make it a valuable tool in the study of various biological processes. In
Mécanisme D'action
The mechanism of action of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate involves the selective inhibition of the hERG potassium channel. This leads to a prolongation of the cardiac action potential, which can result in arrhythmias. Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate achieves this by binding to a specific site on the channel and preventing the movement of potassium ions through the channel.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate are mainly related to its inhibition of the hERG potassium channel. This can result in a prolongation of the cardiac action potential, which can lead to arrhythmias. Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate has also been shown to have an effect on the central nervous system, where it can modulate the activity of certain neurotransmitter receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate in lab experiments is its specificity for the hERG potassium channel. This makes it a valuable tool for the study of cardiac arrhythmias. However, one of the limitations of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate is its potential toxicity. Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate has been shown to have a cytotoxic effect on certain cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate. One area of research is the development of analogs of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate with improved specificity and reduced toxicity. Another area of research is the study of the effects of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate on other ion channels and neurotransmitter receptors. Finally, the potential therapeutic applications of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate for the treatment of cardiac arrhythmias and other diseases should be explored further.
Méthodes De Synthèse
The synthesis of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate involves a multi-step process that starts with the protection of the carboxylic acid group of 2-methyloxazole-4-carboxylic acid. This is followed by the reaction of the protected acid with ethylamine to form the corresponding amide. The amide is then deprotected and reacted with ethyl chloroformate to yield the final product, Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate.
Applications De Recherche Scientifique
Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate has been found to possess interesting biological properties that make it a valuable tool in the study of various biological processes. One of the main applications of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate is in the study of ion channels. Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate has been shown to selectively inhibit the hERG potassium channel, which is involved in the repolarization of cardiac action potentials. This makes Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate a potential candidate for the treatment of cardiac arrhythmias.
Propriétés
Numéro CAS |
105513-58-4 |
|---|---|
Nom du produit |
Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate |
Formule moléculaire |
C9H14N2O3 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
ethyl 5-(ethylamino)-2-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-4-10-8-7(9(12)13-5-2)11-6(3)14-8/h10H,4-5H2,1-3H3 |
Clé InChI |
YJRZASLTYHDITH-UHFFFAOYSA-N |
SMILES |
CCNC1=C(N=C(O1)C)C(=O)OCC |
SMILES canonique |
CCNC1=C(N=C(O1)C)C(=O)OCC |
Synonymes |
4-Oxazolecarboxylicacid,5-(ethylamino)-2-methyl-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



